Product packaging for lakoochin A(Cat. No.:)

lakoochin A

Cat. No.: B1228143
M. Wt: 406.5 g/mol
InChI Key: CHDJBHWCUVZCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lakoochin A is a stilbene derivative compound isolated from Artocarpus lakoocha and Artocarpus xanthocarpus . This natural product is a valuable tool for oncological research, demonstrating potent anti-proliferative and pro-apoptotic activity against malignant melanoma cells, such as the A375.S2 line, with an IC50 value of approximately 4.96 µM . Its primary researched mechanism of action involves the induction of cellular and mitochondrial reactive oxygen species (ROS) . The resulting oxidative stress subsequently activates the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK . This ROS-MAPK signaling cascade leads to the upregulation of key apoptosis-related proteins (including Puma, Bax, Bad, Bid, Apaf-1, and cytochrome c) and the activation of executioner caspases, such as caspase-3, caspase-7, and caspase-9, ultimately triggering programmed cell death . Beyond its established effects in melanoma, extracts from the Artocarpus genus have shown broader pharmacological potential, including antioxidant, antibacterial, and antimycobacterial properties, making this compound a compound of interest for multiple research pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30O4 B1228143 lakoochin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H30O4

Molecular Weight

406.5 g/mol

IUPAC Name

2-[3,5-dimethoxy-2,6-bis(3-methylbut-2-enyl)phenyl]-1-benzofuran-6-ol

InChI

InChI=1S/C26H30O4/c1-16(2)7-11-20-23(28-5)15-24(29-6)21(12-8-17(3)4)26(20)25-13-18-9-10-19(27)14-22(18)30-25/h7-10,13-15,27H,11-12H2,1-6H3

InChI Key

CHDJBHWCUVZCGP-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=C(C=C1OC)OC)CC=C(C)C)C2=CC3=C(O2)C=C(C=C3)O)C

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1OC)OC)CC=C(C)C)C2=CC3=C(O2)C=C(C=C3)O)C

Synonyms

lakoochin A

Origin of Product

United States

Isolation and Structural Elucidation of Lakoochin a

Methodologies for Extraction and Purification from Natural Sources

Lakoochin A is primarily isolated from the roots of the Artocarpus lakoocha plant. acs.org The procedure begins with the collection and preparation of the plant material, followed by a systematic extraction and purification sequence designed to isolate the compound from a complex mixture of natural products.

The general workflow for extraction and purification is as follows:

Initial Extraction: Air-dried and ground roots of A. lakoocha are subjected to maceration in a solvent. acs.org Dichloromethane (CH2Cl2) has been effectively used for this purpose, soaking the plant material for an extended period (e.g., 48 hours) to draw out a wide range of organic compounds, including this compound. acs.org The resulting mixture is then filtered, and the solvent is evaporated to yield a crude extract. acs.org

Preliminary Purification: The crude extract undergoes an initial purification step to separate compounds based on their size and polarity. A common technique used is Sephadex LH-20 column chromatography, with methanol (B129727) serving as the eluent. acs.org This process separates the crude extract into multiple fractions. acs.org

Final Isolation: The fractions containing the target compound are combined and subjected to further purification. Silica gel column chromatography is a standard method for this final stage. acs.org By using a solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), researchers can achieve fine separation, ultimately yielding pure this compound. acs.org In one study, this process yielded 15 mg of this compound from 3 kg of dried plant roots. acs.org

Advanced Spectroscopic Techniques for Structural Characterization

Once isolated, the precise molecular structure of this compound is determined using a suite of powerful spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. numberanalytics.com

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C). mdpi.com A variety of NMR experiments are employed to piece together the molecular puzzle of this compound. acs.org

¹H and ¹³C NMR: These one-dimensional NMR experiments identify the different chemical environments of the hydrogen and carbon atoms in the molecule, providing a fingerprint of its structure. mdpi.com

2D NMR Experiments: To establish how these atoms are connected, a series of two-dimensional NMR experiments are utilized:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. mdpi.com

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): Correlates directly bonded carbon and hydrogen atoms. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbon and hydrogen atoms that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals the spatial proximity of atoms, providing insights into the molecule's stereochemistry and conformation. researchgate.net

The structural elucidation of this compound was accomplished through the comprehensive analysis of data from these NMR experiments. acs.org

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃) Data sourced from a study operating at 400 MHz for ¹H and 100 MHz for ¹³C NMR. acs.org

PositionδC (ppm), TypeδH (ppm), Multiplicity (J in Hz)
2126.9, C
3129.5, CH6.95, d (2.1)
4156.0, C
5107.0, CH6.47, d (2.1)
6158.2, C
7106.1, C
1'131.9, C
2'131.7, CH7.37, d (8.6)
3'115.3, CH6.81, d (8.6)
4'155.2, C
5'115.3, CH6.81, d (8.6)
6'131.7, CH7.37, d (8.6)
α122.9, CH6.89, s
1''22.1, CH₂3.32, d (7.2)
2''122.1, CH5.27, t (7.2)
3''132.0, C
4''25.7, CH₃1.79, s
5''17.7, CH₃1.67, s
1'''28.5, CH₂2.58, t (7.6)
2'''41.9, CH₂1.70, m
3'''74.8, C
4'''29.5, CH₃1.30, s
5'''29.5, CH₃1.30, s

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental formula. numberanalytics.com For this compound, high-resolution mass spectrometry, specifically Electrospray Ionization Time-of-Flight Mass Spectrometry (ESITOFMS), was used. acs.org This technique established the molecular formula of this compound as C₂₆H₃₀O₄, providing a crucial piece of information that complements the structural data obtained from NMR. acs.org

In addition to NMR and MS, other spectroscopic methods are used to provide supplementary structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within the molecule, often indicating the presence of conjugated systems, which are characteristic of stilbenoids. arxiv.org

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. arxiv.org For this compound, this would help confirm the presence of hydroxyl (-OH) groups and aromatic rings.

Chiroptical Methods: Techniques like Circular Dichroism (CD) are essential for studying chiral molecules—those that are non-superimposable on their mirror images. rsc.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which can provide information about the absolute configuration and conformation of chiral centers in a molecule. mdpi.comrsc.org While specific CD data for this compound is not detailed in the primary isolation papers, its application would be a standard method to investigate the stereochemistry of its chiral carbons. acs.orgmdpi.com

Synthetic Strategies for Lakoochin a and Analogues

Total Synthesis Approaches to the Lakoochin A Core Structure

The total synthesis of a complex natural product like this compound is a significant undertaking in organic chemistry that serves to confirm its molecular structure and provides a renewable source for biological studies. nih.gov The synthesis of the core 2-arylbenzofuran scaffold of this compound has been approached using modern cross-coupling methodologies.

A key strategy involves the use of palladium catalysis to construct the central molecular framework. Research has demonstrated the synthesis of methylated this compound through a regioselective Suzuki-Miyaura cross-coupling reaction. yorku.ca This approach utilizes a specialized palladium catalyst, Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), which shows high selectivity for the α-carbon of allylboron reagents, enabling the formation of the desired linear product under mild conditions. yorku.ca In this synthesis, isoprenylated natural products, including a methylated version of this compound, were synthesized by coupling prenyl and geranyl side chains onto an advanced 2-arylbenzofuran building block. yorku.ca

Despite the high selectivity of the catalyst in installing the side chains, the process was not without its challenges. Significant amounts of an unwanted mono-coupled side product were observed, and the separation of the desired di-coupled derivatives from the mono-coupled byproducts proved difficult. yorku.ca Furthermore, the final deprotection step to remove multiple methoxy (B1213986) groups from the aromatic core was unsuccessful under the screened conditions, highlighting a common challenge in the final stages of complex natural product synthesis. yorku.ca

Reaction Catalyst Reagents Conditions Outcome Reference
Suzuki-Miyaura Cross-CouplingPd-PEPPSI-IPentAllylboronic acid pinacol (B44631) ester, Aryl halides7M KOH, THF, 70 °CHigh α-selectivity (>97%) for the linear isomer yorku.ca
DeprotectionVarious Lewis acidsMethylated Cathafuran A (model substrate)Screened conditionsUnsuccessful for cleaving both methoxy groups yorku.ca

Regioselective Functionalization and Derivatization Methodologies

Regioselective functionalization is a powerful strategy in organic synthesis that allows for the modification of a specific position on a complex molecule, which is crucial for developing derivatives and studying structure-activity relationships. nih.govmemphis.edu The ability to selectively introduce or alter functional groups on the this compound scaffold is essential for creating analogues with potentially improved properties.

The Suzuki-Miyaura cross-coupling method used in the synthesis of the this compound core is an example of a highly regioselective reaction. yorku.ca The Pd-PEPPSI-IPent catalyst directs the coupling to the α-carbon of the allylboron reagent, ensuring the formation of the linear side chain with high fidelity. yorku.ca

Another powerful technique for achieving regioselectivity on aromatic systems is Directed Ortho Metalation (DoM). yorku.ca DoM involves the use of a directing metalating group (DMG), often a Lewis basic heteroatom, which coordinates to an organolithium reagent. This coordination positions the organolithium to deprotonate the adjacent ortho-proton, leading to highly regioselective functionalization that can be difficult to achieve through standard electrophilic substitution reactions. yorku.ca While this method was investigated for the functionalization of related aromatic systems, its application highlights a key strategy available to chemists for the regioselective derivatization of the this compound core. yorku.ca

Development of this compound Derivatives and Analogues for Research

The synthesis of derivatives and analogues of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing biological activity, selectivity, and other pharmacological properties. oncodesign-services.comgardp.org

The creation of novel derivatives based on the this compound structure allows researchers to probe its mechanism of action and potentially enhance its therapeutic profile. The synthetic route used for the core structure itself can be adapted to produce derivatives. For instance, during the synthesis of methylated this compound, both mono- and di-coupled derivatives (compounds 117 and 118 in the study) were generated, representing structural analogues of the natural product. yorku.ca

General synthetic strategies for creating novel derivatives often involve linking new chemical fragments to the core structure. nih.gov Methods such as N-acylation can be used to convert amines to amides, forming a stable linker between the core and a new substituent. mdpi.com The synthesis of such derivatives is crucial for building a library of related compounds that can be screened for biological activity, forming the basis of SAR studies. labmanager.com

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. oncodesign-services.comgardp.org The goal is to identify the key structural features—the pharmacophore—responsible for the desired effect. gardp.org Naturally occurring stilbenes, such as lakoochins, have demonstrated notable biological activities, making them interesting candidates for such studies. researchgate.net

The process of an SAR study typically involves several key steps:

Synthesis of Analogues : A series of compounds is synthesized where specific parts of the lead molecule (e.g., this compound) are modified. This can involve altering, removing, or masking functional groups. oncodesign-services.comresearchgate.net

Biological Testing : Each analogue is tested for its biological activity to measure how the structural modification has impacted its potency, selectivity, or toxicity. oncodesign-services.com

Analysis : By comparing the structures and activities of the analogues, chemists can deduce which molecular properties are critical for the biological effect.

Preclinical Biological Activities of Lakoochin a

In Vitro Antimycobacterial Activity Investigations

Lakoochin A has demonstrated notable antimycobacterial properties in laboratory settings. nih.govresearchgate.netjbclinpharm.orgresearchgate.netsilae.it Specifically, it has been reported to exhibit activity against Mycobacterium tuberculosis. nih.gov This suggests a potential role for this compound as a lead compound in the development of new antitubercular agents. Further research has highlighted that both this compound and its related compound, Lakoochin B, possess antimycobacterial activity. jbclinpharm.orgsilae.it The roots of A. lakoocha have been identified as a source of these compounds with antibacterial and cytotoxic activities. ijcmas.com

In Vitro Anti-Cancer and Cytotoxic Activity Profiles

This compound has shown cytotoxic effects against a range of cancer cell lines in vitro, indicating its potential as an anti-cancer agent. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net

Melanoma Cell Line Research (e.g., A375.S2 cells)

Significant research has been conducted on the effects of this compound on melanoma cells, particularly the A375.S2 cell line. mdpi.comnih.govnih.gov Studies have shown that this compound can inhibit the proliferation and viability of these cells in a concentration-dependent manner. mdpi.comnih.gov The half-maximal inhibitory concentration (IC50) for cell proliferation has been determined to be 4.956 μM after 24 hours of treatment. mdpi.comnih.gov

The mechanism of action appears to involve the induction of apoptosis. mdpi.comnih.govnih.gov this compound treatment leads to an increase in both cellular and mitochondrial reactive oxygen species (ROS). mdpi.comnih.govnih.gov This increase in mitochondrial ROS subsequently activates the mitogen-activated protein kinases (MAPKs) pathway, which in turn upregulates the expression of apoptosis-related proteins and caspases. mdpi.comnih.govnih.gov Specifically, this compound has been shown to increase the expression of Puma, Bax, Bad, Bid, Apaf-1, and cytochrome c in a time-dependent manner. researchgate.net This cascade of events ultimately leads to programmed cell death in melanoma cells. mdpi.comnih.govnih.gov It is noteworthy that at similar concentrations, this compound did not significantly affect the viability of normal human skin fibroblasts and keratinocytes. nih.gov

Table 1: Effect of this compound on A375.S2 Melanoma Cells

Parameter Observation Concentration/Time Reference
Cell Proliferation (IC50) 4.956 μM 24 hours mdpi.comnih.gov
Cell Viability Concentration-dependent reduction 0–20 μM (24 & 48 hours) mdpi.comnih.gov
Apoptosis Concentration- and time-dependent increase 10 and 15 μM mdpi.com
Early Apoptosis (24h) 2.1% (0 μM), 4.7% (10 μM), 16.1% (15 μM), 57.1% (20 μM) 0, 10, 15, 20 μM mdpi.com

Breast Cancer Cell Line Research

This compound has demonstrated cytotoxic activity against breast cancer cell lines. nih.govresearchgate.netresearchgate.netresearchgate.net Reports indicate that it is cytotoxic to the BC breast cancer cell line, with one study noting an IC50 value of 6.1 microg/mL. researchgate.net This activity has been consistently noted in multiple studies, highlighting its potential for further investigation in the context of breast cancer treatment. nih.govresearchgate.netresearchgate.net

Nasopharyngeal Carcinoma Cell Line Research

In addition to melanoma and breast cancer, this compound has been evaluated for its effects on nasopharyngeal carcinoma cells. nih.govresearchgate.net However, in contrast to its activity against breast cancer cells, one study reported that this compound was inactive against the KB nasopharyngeal carcinoma cell line at a concentration of 20 microg/mL. researchgate.net Another compound from the same plant source, Lakoochin B, was found to be cytotoxic against nasopharyngeal carcinoma cells. researchgate.netresearchgate.net

Other Cancer Cell Model Investigations (e.g., Hepatocellular Carcinoma, Gastric Carcinoma, Colorectal Carcinoma)

The anti-cancer potential of compounds from Artocarpus species, including this compound, has been suggested to extend to other cancer types such as hepatocellular carcinoma, gastric carcinoma, and colorectal carcinoma. nih.gov While direct, detailed studies on this compound for these specific cancers are less prominent in the provided context, the broader anti-cancer properties of extracts from Artocarpus plants suggest a basis for such investigations. nih.gov

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit certain enzymes. One of the notable findings is its inhibitory effect on α-glucosidase activity. nih.govresearchgate.net This suggests a potential application in managing conditions related to carbohydrate metabolism. Additionally, studies have reported that this compound can inhibit tyrosinase activity. mdpi.comnih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Lakoochin B
Puma
Bax
Bad
Bid
Apaf-1
Cytochrome c
α-glucosidase

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are compounds that interfere with the digestion of carbohydrates, reducing the rate at which glucose is absorbed into the bloodstream. wikipedia.org These inhibitors work by competitively binding to alpha-glucosidase enzymes in the small intestine, which are responsible for breaking down complex carbohydrates into monosaccharides. wikipedia.org The inhibitory action of flavonoids, a class of compounds to which this compound is related, on α-glucosidase is influenced by their molecular structure, including the presence and position of hydroxyl groups. mdpi.com Studies have reported that this compound possesses α-glucosidase inhibitory activity. nih.govresearchgate.net This suggests its potential role in modulating carbohydrate metabolism, a key strategy for managing postprandial hyperglycemia. mdpi.com The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors, while others exhibit non-competitive or mixed-type inhibition. mdpi.comnih.gov

Tyrosinase Inhibition and Melanin (B1238610) Biosynthesis Modulation

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. mdpi.com The inhibition of this enzyme is a primary strategy for addressing hyperpigmentation disorders. mdpi.com this compound has been identified as an inhibitor of tyrosinase activity and melanin production. nih.govthieme-connect.com In studies using B16F10 melanoma cells, this compound was shown to reduce tyrosinase activity and inhibit the production of melanin induced by α-melanocyte-stimulating hormone, without being toxic to the cells. thieme-connect.comnih.gov This inhibitory effect on melanin biosynthesis suggests its potential as a depigmenting agent. thieme-connect.com

Cell LineActivityFinding
B16F10 melanoma cellsTyrosinase activity reductionThis compound reduced tyrosinase activity. thieme-connect.comnih.gov
B16F10 melanoma cellsMelanin production inhibitionThis compound inhibited α-melanocyte-stimulating hormone-induced melanin production. thieme-connect.comnih.gov

Pancreatic Lipase (B570770) Inhibition

Pancreatic lipase is a critical enzyme in the digestion of dietary fats, breaking down triglycerides into smaller molecules for absorption. nih.govmdpi.com The inhibition of this enzyme is a therapeutic strategy for managing obesity, as it reduces fat absorption from the diet. nih.govnih.gov While extracts from plants containing this compound, such as Artocarpus lakoocha, have been investigated for their effects on pancreatic lipase, specific data on the direct inhibitory activity of isolated this compound on this enzyme is not extensively detailed in the provided research. Many natural compounds, particularly polyphenols, have been studied for their potential to inhibit pancreatic lipase. nih.gov

Cholesterol Synthesis Pathway Enzyme Inhibition (e.g., Squalene (B77637) Synthase, HMG-CoA Reductase) in Preclinical Models

HMG-CoA reductase is a rate-limiting enzyme in the cholesterol biosynthesis pathway. mdpi.comnih.gov Squalene synthase catalyzes the first committed step in cholesterol synthesis. nih.govcardiff.ac.uk Inhibitors of these enzymes are used to lower cholesterol levels. nih.gov Research on methanol (B129727) extracts of Artocarpus lakoocha leaves, a source of this compound, has shown inhibitory effects on enzymes in the cholesterol synthesis pathway in hyperlipidemic rats. researchgate.nettandfonline.com Treatment with the extract led to a significant downregulation of the mRNA expression levels of both squalene synthase and HMG-CoA reductase. nih.govresearchgate.nettandfonline.comresearchgate.netresearchgate.net These findings suggest that constituents within the extract, which would include this compound, contribute to these beneficial effects on lipid profiles. nih.govresearchgate.nettandfonline.com

EnzymeModelEffect
Squalene SynthaseHyperlipidemic Rats (treated with A. lakoocha extract)Downregulation of mRNA expression. nih.govresearchgate.nettandfonline.com
HMG-CoA ReductaseHyperlipidemic Rats (treated with A. lakoocha extract)Downregulation of mRNA expression. nih.govresearchgate.nettandfonline.com

Antiviral Activity Research (e.g., Herpes Simplex Virus)

Research has been conducted into the antiviral properties of compounds isolated from Artocarpus species. researchgate.net Specifically, compounds from Artocarpus lakoocha have been evaluated for their activity against Herpes Simplex Virus (HSV). researchgate.netnih.gov While related compounds like oxyresveratrol (B150227) have shown significant anti-HSV activity by inhibiting viral replication, studies have also noted that this compound possesses moderate activity against herpes simplex virus (HSV-1 and 2). researchgate.netnih.gov The mechanism of antiviral action for some natural compounds involves inhibiting different stages of the viral replication cycle. nih.govnih.govscielo.sa.cr

Antioxidant Activity Investigations

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. nih.gov The genus Artocarpus is known to contain compounds with pharmacological activities, including antioxidant effects. rjptonline.orgrjptonline.org Plants like Artocarpus lakoocha are reported to possess antioxidant agents. tandfonline.comresearchgate.net this compound, as a constituent of these plants, is associated with these antioxidant properties. nih.govrjptonline.orgrjptonline.orgontosight.ai The antioxidant activity of plant extracts is often attributed to their content of phenolic compounds, such as flavonoids and stilbenes. nih.gov

Molecular and Cellular Mechanisms of Action of Lakoochin a

Apoptosis Induction Pathways in Cancer Cells

Lakoochin A has been shown to trigger apoptosis, or programmed cell death, in cancer cells through a series of coordinated cellular events. nih.govnih.govpubcompare.ai This process is critical for eliminating malignant cells and is a key target for many cancer therapies.

A primary mechanism by which this compound induces apoptosis is through the generation of reactive oxygen species (ROS). nih.govnih.govmdpi.com ROS are highly reactive molecules that can cause cellular damage when present in excess. wikipedia.orgmdpi.com this compound treatment in A375.S2 melanoma cells leads to an increase in both cellular and mitochondrial ROS. nih.govresearchgate.net This surge in ROS creates a state of oxidative stress within the cancer cells. mdpi.com The production of these ROS can be mitigated by antioxidants, highlighting the pro-oxidative role of this compound in this context. nih.govmdpi.com

The increase in mitochondrial ROS acts as a trigger for the activation of the mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.govmdpi.com These pathways, including p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), are crucial in regulating a variety of cellular processes such as proliferation, differentiation, and apoptosis. thermofisher.comnih.gov In A375.S2 melanoma cells, this compound was observed to induce the phosphorylation of p38, ERK1/2, and JNK in a time-dependent manner. nih.gov The activation of these MAPK pathways is a downstream effect of the ROS generation, as evidenced by the suppression of MAPK phosphorylation when cells were pre-treated with a mitochondria-targeted antioxidant. nih.gov This demonstrates a clear signaling cascade where this compound-induced mitochondrial ROS leads to the activation of the p38/ERK/JNK pathways, which in turn promotes apoptosis. nih.govmdpi.com

The MAPK signaling cascades, once activated, influence the expression of proteins in the B-cell lymphoma 2 (Bcl-2) family, which are key regulators of apoptosis. free.frnih.govmdpi.com this compound treatment has been shown to increase the expression of pro-apoptotic Bcl-2 family members, including Puma, Bax, Bad, and Bid. nih.govresearchgate.net These proteins play a crucial role in initiating the mitochondrial pathway of apoptosis by promoting the release of cytochrome c from the mitochondria. free.frmdpi.com

The release of cytochrome c triggers the activation of a cascade of enzymes known as caspases, which are the executioners of apoptosis. mdpi.com this compound has been found to increase the activity and expression of caspase-9, caspase-7, and caspase-3 in a time-dependent manner. nih.gov The activation of these caspases ultimately leads to the dismantling of the cell, characteristic of apoptosis. nih.govmdpi.com The entire process, from ROS generation to caspase activation, highlights a comprehensive mechanism for this compound-induced apoptosis in cancer cells. nih.gov

Interactive Table: Effect of this compound on Apoptosis-Related Proteins

Protein FamilySpecific ProteinEffect of this compound TreatmentDownstream Consequence
Bcl-2 Family (Pro-Apoptotic) PumaIncreased expression nih.govresearchgate.netPromotes apoptosis
BaxIncreased expression nih.govresearchgate.netPromotes apoptosis
BadIncreased expression nih.govresearchgate.netPromotes apoptosis
BidIncreased expression nih.govresearchgate.netPromotes apoptosis
Caspase Family (Executioners) Caspase-9Increased activation and expression nih.govInitiates caspase cascade
Caspase-7Increased activation and expression nih.govExecutes apoptosis
Caspase-3Increased activation and expression nih.govExecutes apoptosis

Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades (p38/ERK/JNK)

Mechanistic Insights into Tyrosinase and Alpha-Glucosidase Inhibition

This compound also exhibits inhibitory effects on key enzymes such as tyrosinase and alpha-glucosidase. nih.govresearchgate.net Tyrosinase is a central enzyme in the production of melanin (B1238610), the pigment responsible for skin color. mdpi.com Its inhibition is of interest for cosmetic and therapeutic applications related to hyperpigmentation. mdpi.com Alpha-glucosidase, on the other hand, is an enzyme located in the small intestine that breaks down complex carbohydrates into simple sugars. wikipedia.orgscielo.br Inhibiting this enzyme can help to control blood sugar levels after a meal. nih.govmdpi.com

Research has shown that this compound functions as an inhibitor of tyrosinase activity, which contributes to its previously reported effect on melanin production. nih.gov The precise mechanism of tyrosinase inhibition by this compound is an area of ongoing investigation. Additionally, this compound has been identified as an inhibitor of α-glucosidase activity. researchgate.net

Disruption of Specific Metabolic Pathways (e.g., Cholesterol Synthesis)

Emerging evidence suggests that compounds from the Artocarpus species, the plant genus from which this compound is derived, may influence metabolic pathways, including cholesterol synthesis. researchgate.net While direct studies on this compound's effect on cholesterol synthesis are limited, related research on extracts from Artocarpus lakoocha has shown a significant reduction in serum total cholesterol, triglycerides, and low-density lipoprotein (LDL) levels, while increasing high-density lipoprotein (HDL) levels in animal models. researchgate.net These extracts were also found to down-regulate the mRNA expression of key enzymes in the cholesterol synthesis pathway, such as squalene (B77637) synthase and HMG-CoA reductase. researchgate.net The disruption of cholesterol metabolism is an increasingly recognized target in cancer therapy, as rapidly proliferating cancer cells have a high demand for cholesterol. nih.govmdpi.com

Unraveling Other Molecular Targets and Signaling Pathways

The full spectrum of molecular targets and signaling pathways affected by this compound is still under investigation. Its ability to induce apoptosis through the ROS-MAPK cascade is a significant finding in the context of cancer research. nih.gov However, the diverse biological activities reported for extracts from Artocarpus species suggest that this compound and related compounds may interact with a variety of cellular targets. nih.govnih.gov Further research is needed to fully elucidate the complete mechanistic profile of this compound and identify additional signaling pathways and molecular targets that contribute to its observed effects.

Biosynthetic Studies of Lakoochin a

Proposed Biosynthetic Pathways in Artocarpus Species

The biosynthesis of lakoochin A in Artocarpus species is proposed to be a multi-step process that begins with the formation of a basic stilbenoid monomer, which then undergoes extensive modification, including prenylation and oxidative dimerization or cyclization. The central precursor is believed to be oxyresveratrol (B150227), a stilbenoid abundant in Artocarpus species. nih.govmdpi.com

The proposed pathway can be outlined in the following key stages:

Formation of Stilbenoid Monomers: The initial steps follow the general phenylpropanoid pathway, which is nearly universal in higher plants. nih.gov The amino acid L-phenylalanine is converted through a series of enzymatic reactions into p-coumaroyl-CoA. mdpi.commdpi.com Subsequently, the key enzyme stilbene (B7821643) synthase (STS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C2-C6 backbone of stilbenoids. scirp.orgmdpi.com In Artocarpus, this process yields precursor molecules like oxyresveratrol (2,4,3',5'-tetrahydroxystilbene). Studies on callus cultures of A. lakoocha have shown high expression of biosynthetic pathways leading to oxyresveratrol derivatives, supporting its role as a key intermediate. nih.gov

Prenylation of the Stilbenoid Core: A crucial modification in the formation of this compound is the attachment of a C10 isoprenoid unit, a geranyl group, to the stilbenoid skeleton. This reaction is catalyzed by a prenyltransferase enzyme. researchgate.net The prenyl group donor, geranyl pyrophosphate (GPP), is synthesized via the plastidial methylerythritol phosphate (B84403) (MEP) pathway or the cytosolic mevalonate (B85504) (MVA) pathway. oup.com This prenylation step significantly increases the structural complexity and lipophilicity of the molecule.

Dimerization and Cyclization: The final steps towards this compound are believed to involve the coupling of a geranylated stilbenoid unit with another stilbenoid monomer. This type of reaction is common in the biosynthesis of complex polyphenols. For artoxanthol, a related complex stilbenoid from Artocarpus, a biosynthetic pathway involving a Diels-Alder type of [4+2] cycloaddition reaction has been proposed. nih.gov A similar oxidative coupling or cycloaddition mechanism is hypothesized for this compound, followed by further intramolecular cyclizations and rearrangements to form its distinctive and complex heterocyclic core. nih.gov

Proposed Precursor/Intermediate Description Role in Pathway
L-Phenylalanine An aromatic amino acid.Primary starting material from general metabolism.
p-Coumaroyl-CoA An activated cinnamic acid derivative.Key intermediate of the phenylpropanoid pathway; starter molecule for stilbene synthase. mdpi.commdpi.com
Malonyl-CoA A C3 dicarboxylic acid derivative.Provides three acetate (B1210297) units for building the stilbene backbone. mdpi.comscirp.org
Oxyresveratrol A simple tetrahydroxystilbene.The core stilbenoid monomer in Artocarpus; undergoes subsequent modification. nih.gov
Geranyl Pyrophosphate (GPP) A C10 isoprenoid pyrophosphate.Donor of the geranyl group for the prenylation step. oup.com
Geranyl-oxyresveratrol A prenylated stilbenoid.The immediate precursor before dimerization/cyclization.

Enzymatic and Genetic Aspects of this compound Biosynthesis

While the specific genes and enzymes responsible for this compound biosynthesis have not yet been isolated or characterized from Artocarpus species, a clear picture of the required enzyme families can be drawn based on the proposed pathway and knowledge from other plant systems.

The biosynthesis relies on a coordinated expression of genes from different pathways, including the general phenylpropanoid pathway, the terpenoid pathway, and a set of tailoring enzymes that finalize the this compound structure.

Key Enzymes and Their Putative Roles:

Phenylpropanoid Pathway Enzymes: The synthesis of the p-coumaroyl-CoA precursor is catalyzed by a well-known trio of enzymes:

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid. nih.govmdpi.com

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid. mdpi.commdpi.com

4-Coumaroyl-CoA ligase (4CL): Activates p-coumaric acid by attaching a Coenzyme A molecule, yielding p-coumaroyl-CoA. mdpi.commdpi.com

Stilbene Synthase (STS): This is the pivotal enzyme in stilbenoid biosynthesis. It belongs to the polyketide synthase superfamily and catalyzes the iterative condensation of malonyl-CoA units with p-coumaroyl-CoA to create the stilbene scaffold of oxyresveratrol. scirp.org The high accumulation of stilbenoids in Artocarpus suggests the presence of highly active and specific STS genes. nih.gov

Prenyltransferases (PTs): The addition of the geranyl moiety is catalyzed by a geranyltransferase, a type of prenyltransferase. Plant prenyltransferases, particularly those that modify aromatic compounds, are often membrane-bound and can exhibit high substrate and regiospecificity. researchgate.netoup.com The enzyme responsible for geranylating oxyresveratrol in Artocarpus remains to be identified.

Oxidative Enzymes (Oxidoreductases): The final, complex cyclization and dimerization steps are likely mediated by oxidative enzymes. Cytochrome P450 monooxygenases (CYP450s) and/or laccase-like enzymes are strong candidates for catalyzing the regio- and stereospecific C-C and C-O bond formations required to assemble the final structure of this compound from its precursors. nih.gov

Genetic Organization: In many plants and fungi, genes for a specific metabolic pathway are organized into biosynthetic gene clusters (BGCs). This co-localization facilitates the coordinated regulation and transcription of all necessary genes. It is plausible that the genes encoding the specific STS, prenyltransferase, and cytochrome P450s for this compound biosynthesis are organized in such a cluster within the Artocarpus genome. The identification of such a BGC would be a significant step toward fully understanding and potentially engineering the production of this complex molecule.

Enzyme Class Abbreviation Proposed Function in this compound Biosynthesis
Phenylalanine ammonia-lyasePALConverts L-phenylalanine to cinnamic acid. nih.gov
Cinnamate-4-hydroxylaseC4HConverts cinnamic acid to p-coumaric acid. mdpi.com
4-Coumaroyl-CoA ligase4CLConverts p-coumaric acid to p-coumaroyl-CoA. mdpi.com
Stilbene SynthaseSTSCatalyzes the formation of the oxyresveratrol scaffold from p-coumaroyl-CoA and malonyl-CoA. scirp.org
PrenyltransferasePTAttaches a geranyl group from geranyl pyrophosphate (GPP) to the oxyresveratrol core. researchgate.net
Cytochrome P450 MonooxygenaseCYP450Catalyzes oxidative coupling and subsequent cyclization reactions to form the final structure. mdpi.comnih.gov

Advanced Research Methodologies and Future Perspectives

In Silico Modeling and Molecular Docking Studies in Drug Discovery

In modern drug discovery, in silico modeling and molecular docking have become indispensable tools for predicting the interaction between a small molecule (ligand), such as lakoochin A, and a macromolecular target, typically a protein or enzyme. rsc.orgyoutube.com These computational techniques allow researchers to visualize and evaluate potential binding modes and affinities, thereby guiding the synthesis of more potent and selective drug candidates and helping to elucidate mechanisms of action. youtube.com

While specific molecular docking studies for this compound are not extensively detailed in currently available literature, the application of these methods is crucial for its future development. For instance, given its known cytotoxic effects on melanoma cells, docking studies could be performed to predict its binding affinity to key proteins involved in cancer progression, such as protein kinases or apoptosis-related proteins. mdpi.com Research on other compounds from Artocarpus lakoocha has successfully used molecular docking to explore interactions with targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, demonstrating the utility of this approach for compounds from this source. researchgate.netresearchgate.net Such studies for this compound could identify its primary molecular targets, explain its observed biological activities at a molecular level, and support the rational design of new derivatives with improved efficacy. The process involves screening this compound against a library of potential protein targets to identify those with which it might interact, a strategy known as reverse docking. creative-biolabs.com

Omics Approaches in this compound Research (e.g., Transcriptomics, Proteomics)

"Omics" technologies provide a global view of molecular changes within a biological system. nih.gov Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the large-scale study of proteins, are particularly powerful for understanding the comprehensive effects of a compound like this compound. nih.govlongdom.org

Transcriptomics: By applying techniques like RNA-Sequencing (RNA-Seq), researchers can analyze how this compound alters gene expression in target cells. nih.gov For example, treating cancer cells with this compound and subsequently sequencing their RNA could reveal entire pathways that are upregulated or downregulated. This can provide insights into its mechanism of action, identify biomarkers for its efficacy, and uncover reasons for potential drug resistance. nih.gov Spatial transcriptomics is an even more advanced technique that could map these gene expression changes within the context of the tissue architecture, offering a deeper understanding of the compound's effects in a complex biological environment. france-genomique.org

Proteomics: Since proteins are often the ultimate effectors of cellular function, proteomics can directly assess the impact of this compound on the cellular protein landscape. mdpi.com Using mass spectrometry-based quantitative proteomics, scientists can measure changes in the abundance of thousands of proteins following treatment. nih.gov For example, a study on the effects of this compound on melanoma cells showed it induces apoptosis through the generation of mitochondrial reactive oxygen species (ROS) and the activation of caspases. mdpi.com A follow-up proteomics study could identify all the proteins involved in this process, confirming the pathway and potentially revealing other affected cellular functions, such as metabolism or cell signaling. frontiersin.org This comprehensive data is invaluable for building a complete picture of the compound's biological impact. nih.gov

Innovative Analytical Techniques for this compound Quantification in Biological Research Matrices

The accurate quantification of a drug candidate in biological matrices such as plasma, urine, or tissue is fundamental for pharmacokinetic studies. For this compound, a stilbenoid, robust and sensitive analytical methods are required. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity. nih.govnih.govjapsonline.com

While a specific, validated LC-MS/MS method for this compound in human plasma is not yet published, methods for other stilbenoids and compounds in complex matrices serve as a clear blueprint. mdpi.comnih.govrsc.orgrsc.org The development process would involve:

Sample Preparation: Efficient extraction of this compound from the plasma matrix, often using protein precipitation or solid-phase extraction. nih.govrsc.org

Chromatographic Separation: Utilizing a C18 column to separate this compound from other endogenous components. mdpi.comrsc.org

Mass Spectrometric Detection: Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to achieve high specificity and low limits of quantification. rsc.orgrsc.org

The successful development of such a method is a critical step to enable clinical studies, allowing for the precise measurement of its absorption, distribution, metabolism, and excretion.

Emerging Research Areas and Unexplored Biological Activities of this compound

While initial research has focused on the cytotoxic and antimycobacterial activities of this compound, the broader pharmacological potential of extracts from its source plant, Artocarpus lakoocha, suggests several promising, yet unexplored, avenues for the pure compound. cabidigitallibrary.orgmdpi.com Extracts of the plant have shown a wide array of effects that warrant further investigation for this compound itself.

Potential Activity Evidence from Artocarpus lakoocha Extracts Potential Application Reference
Antihyperlipidemic Methanolic extracts of leaves were shown to inhibit squalene (B77637) synthase and improve lipid profiles in animal models.Development of new cholesterol-lowering agents. researchgate.net
Anthelmintic Plant extracts have been traditionally used and scientifically investigated for activity against worms.Treatment for parasitic worm infections. spandidos-publications.com
Neuroprotective Related compounds from the plant have demonstrated potent inhibition of acetylcholinesterase and butyrylcholinesterase.Development of therapies for neurodegenerative diseases like Alzheimer's. researchgate.net
Antiviral Flavonoids from the leaves have shown moderate activity against Herpes Simplex Virus (HSV).Exploration as a potential antiviral agent. cabidigitallibrary.org
Antibacterial Extracts from various parts of the plant show significant activity against pathogenic bacteria.Development of new antibiotics. spandidos-publications.com
Anti-inflammatory Plant extracts have been evaluated for their anti-inflammatory potential.Treatment for inflammatory conditions. mdpi.com

These findings strongly suggest that the biological profile of pure this compound may be richer than currently known. Future research should focus on systematically screening the compound for these and other activities to uncover its full therapeutic potential.

Challenges and Opportunities in this compound Research

The path from a promising natural product to a clinically approved drug is fraught with challenges, and this compound is no exception.

Challenges:

Supply and Synthesis: A primary challenge for many natural products is obtaining sufficient quantities for extensive research. nih.govnih.gov Isolation from Artocarpus lakoocha can be low-yield, and a total chemical synthesis pathway may be complex and costly.

Limited Biological Data: There is a significant gap in the understanding of its molecular targets and mechanisms of action, highlighted by the lack of specific in silico and omics studies. nih.gov

Method Development: Robust, validated analytical methods for quantification in biological fluids are essential for clinical progression but appear to be undeveloped for this compound. rsc.org

Structural Complexity: The complex three-dimensional structure of natural products can make them challenging to work with in computational models and synthetic chemistry efforts. nih.gov

Opportunities:

Novel Scaffolds: Natural products like this compound provide unique chemical structures that are often absent in typical synthetic compound libraries, offering new starting points for drug discovery. rsc.orgresearchgate.net

Broad Therapeutic Potential: The known cytotoxic effects, combined with the wide range of unexplored activities suggested by studies on its source plant, indicate a significant opportunity to develop this compound for multiple diseases, from cancer to metabolic and infectious diseases. mdpi.commdpi.com

Advancements in Technology: Modern research tools, from advanced mass spectrometry and RNA-Seq to artificial intelligence and machine learning, provide powerful new ways to overcome the traditional challenges of natural product research and accelerate the discovery process. rsc.org

Q & A

Q. How is lakoochin A structurally characterized, and what spectroscopic methods are critical for its identification?

this compound is identified through spectral analysis, including NMR (¹H and ¹³C) and mass spectrometry (MS) . Key steps involve:

  • Comparing spectral data with known stilbene derivatives to identify functional groups (e.g., hydroxyl or prenyl moieties).
  • Analyzing coupling constants in ¹H NMR to determine stereochemistry.
  • Using high-resolution MS to confirm molecular formula (e.g., [M+H]⁺ peaks). Structural ambiguity is resolved via 2D NMR techniques (COSY, HMBC) to map connectivity .

Q. What experimental protocols are used to isolate this compound from Artocarpus lakoocha?

Isolation involves:

  • Extraction : Polar solvents (e.g., methanol) for crude extraction of root material.
  • Fractionation : Column chromatography (silica gel, Sephadex LH-20) with gradient elution (hexane/ethyl acetate to methanol).
  • Purification : Final isolation via preparative HPLC or repeated crystallization. Critical parameters include solvent polarity and temperature control to preserve labile functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data between this compound and B across cancer cell lines?

this compound shows selectivity for breast cancer (BC, IC₅₀ = 6.1 µg/mL) but not KB cells, while lakoochin B is active in both (BC: 3.1 µg/mL; KB: 6.1 µg/mL) . Methodological considerations:

  • Cell line variability : Differences in membrane permeability or metabolic activation (e.g., cytochrome P450 expression).
  • Structural determinants : Lakoochin B’s additional hydroxyl group may enhance binding to targets like topoisomerases.
  • Dose-response validation : Replicate assays with standardized MTT protocols to rule out false positives.
CompoundBC Cell IC₅₀ (µg/mL)KB Cell IC₅₀ (µg/mL)
This compound6.1>20
Lakoochin B3.16.1

Q. What experimental designs improve reproducibility in antimycobacterial assays for this compound?

Key steps to ensure consistency:

  • MIC determination : Use Mycobacterium tuberculosis H37Rv strains in Middlebrook 7H9 broth with resazurin microtiter assays.
  • Controls : Include rifampicin (positive control, MIC ~0.06 µg/mL) and solvent-only negative controls.
  • Data normalization : Report MIC values as triplicate averages with standard deviations to address biological variability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

  • Functional group modification : Introducing halogen atoms or methyl groups to enhance lipid solubility and membrane penetration.
  • Hybrid analogs : Conjugating this compound with known antimycobacterial agents (e.g., isoniazid) to test synergy.
  • In silico modeling : Docking studies to predict interactions with mycobacterial targets (e.g., InhA enzyme). Current data suggest the stilbene core is essential for activity; modifications to the prenyl sidechain may reduce cytotoxicity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity and antimycobacterial efficacy in this compound?

this compound’s antimycobacterial MIC (12.5 µg/mL) and BC cell cytotoxicity (IC₅₀ = 6.1 µg/mL) suggest a narrow therapeutic window. Methodological approaches:

  • Selectivity index (SI) : Calculate SI = IC₅₀ (host cells)/MIC (pathogen). SI <1 indicates higher toxicity than efficacy.
  • Mechanistic studies : Compare transcriptomic profiles of treated mycobacteria vs. mammalian cells to identify off-target effects.
  • In vivo validation : Test acute toxicity in murine models before clinical potential is assessed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.